molecular formula C19H22N4 B6003025 2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE

2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE

Cat. No.: B6003025
M. Wt: 306.4 g/mol
InChI Key: VCEIXEZLSVAAAJ-UHFFFAOYSA-N
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Description

2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core structure, which is known for its diverse biological activities and potential therapeutic applications. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Properties

IUPAC Name

2,3-dimethyl-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydropyrrolo[2,3-b]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-12-13(2)23(11-14-7-9-21-10-8-14)19-17(12)18(20)15-5-3-4-6-16(15)22-19/h7-10H,3-6,11H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEIXEZLSVAAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(CCCC3)C(=C12)N)CC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a suitable amine, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, such as bromine or chlorine, in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)pyridine
  • 2-(Chloromethyl)pyridine
  • 2-Phenylpyrimido[4,5-b]quinolin-4(3H)-one

Uniqueness

Compared to similar compounds, 2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO-1H-PYRROLO[2,3-B]QUINOLIN-4-AMINE stands out due to its unique structural features, such as the pyrroloquinoline core and the specific substitution pattern. These structural characteristics contribute to its distinct biological activities and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

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